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Compound of Interest

Compound Name:
4-Methyl-2-phenyl-1,3-thiazole-5-

carbaldehyde

Cat. No.: B1351180 Get Quote

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

CAS Number: 55327-23-6

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-
carbaldehyde, a key intermediate for researchers, scientists, and drug development

professionals. The document details its physicochemical properties, a plausible synthesis

protocol, and its significant application as a building block in the development of targeted

protein degraders.

Physicochemical and Spectroscopic Data
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a substituted thiazole with a reactive

carbaldehyde group, making it a valuable synthon in medicinal chemistry. Its key properties are

summarized below.

Property Value

CAS Number 55327-23-6

Molecular Formula C₁₁H₉NOS

Molecular Weight 203.26 g/mol

Appearance Predicted: Pale yellow to white solid
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While specific, published spectroscopic data for this exact compound is not readily available,

the following table outlines the expected characteristic peaks based on its structure and data

from analogous compounds.

Spectroscopic Data Predicted Chemical Shifts / Peaks

¹H NMR (CDCl₃)
δ ~10.0 (s, 1H, CHO), 7.9-8.1 (m, 2H, Ar-H),

7.4-7.6 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃)

¹³C NMR (CDCl₃)

δ ~185.0 (CHO), 170.0 (C2-thiazole), 160.0 (C4-

thiazole), 133.0 (Ar-C), 131.0 (Ar-CH), 129.0

(Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole),

18.0 (CH₃)

IR (KBr, cm⁻¹)
~1680 (C=O, aldehyde), ~1590, 1450 (C=C,

aromatic), ~1540 (C=N, thiazole)

Mass Spectrum (EI) m/z 203 [M]⁺, 174 [M-CHO]⁺, 104 [C₆H₅CN]⁺

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-
carbaldehyde
A common and effective method for the introduction of a formyl group onto an electron-rich

heterocyclic ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier

reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide

like N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow
The synthesis involves the formylation of the precursor, 4-methyl-2-phenyl-1,3-thiazole, at the

C5 position.
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Vilsmeier Reagent Formation

Formylation Reaction

DMF

Vilsmeier Reagent
[ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻

Reacts with

POCl₃

Iminium Salt Intermediate

4-Methyl-2-phenyl-1,3-thiazole

Electrophilic attack by Vilsmeier Reagent

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Aqueous Workup (Hydrolysis)

Click to download full resolution via product page

Proposed Vilsmeier-Haack Synthesis Workflow

Detailed Experimental Protocol
Materials:

4-Methyl-2-phenyl-1,3-thiazole

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a

dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents)

and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution,

maintaining the temperature below 5 °C.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which

the Vilsmeier reagent forms as a solid complex.

Formylation: Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in anhydrous DCM and

add it dropwise to the Vilsmeier reagent suspension at 0 °C.

After the addition, remove the ice bath and allow the reaction mixture to warm to room

temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker

containing crushed ice and stir for 30 minutes to hydrolyze the intermediate iminium salt.

Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the

effervescence ceases (pH ~7-8).

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x

volume).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator.
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The resulting crude product can be purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield pure 4-Methyl-2-phenyl-1,3-thiazole-5-
carbaldehyde.

Application in Drug Discovery: A Building Block for
PROTACs
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is classified as a Protein Degrader Building

Block.[4] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras

(PROTACs), a revolutionary therapeutic modality in drug discovery.

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins

from cells. They consist of three components: a ligand that binds to a target protein of interest

(POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By

bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the

ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4]

The thiazole moiety is a versatile scaffold found in many biologically active agents and

approved drugs, exhibiting activities such as anticancer and anti-inflammatory effects.[5] The

aldehyde functionality of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde serves as a crucial

chemical handle for conjugation to linkers or other components of a PROTAC molecule.

PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1351180?utm_src=pdf-body
https://www.benchchem.com/product/b1351180?utm_src=pdf-body
https://www.benchchem.com/product/b1351180?utm_src=pdf-body
https://precisepeg.com/collections/targeted-protein-degrader-building-blocks
https://precisepeg.com/collections/targeted-protein-degrader-building-blocks
https://pmc.ncbi.nlm.nih.gov/articles/PMC9268695/
https://www.benchchem.com/product/b1351180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein of Interest (POI)

Ternary Complex
(POI-PROTAC-E3)

E3 Ubiquitin Ligase PROTAC

PROTAC release
(catalytic cycle)

Poly-ubiquitinated POI

Ubiquitination

Ubiquitin (Ub)

Proteasome

Recognition & Degradation

Degraded Peptides

Click to download full resolution via product page

PROTAC-Mediated Protein Degradation Pathway

Experimental Protocol: Synthesis of a PROTAC
Precursor
The aldehyde group of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde can be readily

transformed into other functional groups for linker attachment. A common transformation is

reductive amination to form an amine, which can then be coupled to an E3 ligase-linker moiety.
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Objective: To synthesize a PROTAC precursor via reductive amination of 4-Methyl-2-phenyl-
1,3-thiazole-5-carbaldehyde with a generic Boc-protected diamine linker.

Materials:

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

N-Boc-1,2-diaminoethane

Sodium triacetoxyborohydride (STAB)

1,2-Dichloroethane (DCE)

Acetic acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Deionized water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (1

equivalent) in DCE, add N-Boc-1,2-diaminoethane (1.1 equivalents) followed by a catalytic

amount of glacial acetic acid.

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine

intermediate.

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction

mixture.

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with water and then brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the Boc-protected PROTAC precursor. This precursor is now ready for deprotection and

coupling to a POI ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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